4-Chloro-2-[(ethylsulfanyl)methyl]aniline
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Overview
Description
4-Chloro-2-[(ethylsulfanyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a chlorine atom, an ethylsulfanyl group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[(ethylsulfanyl)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-2-nitroaniline with ethylthiol in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of chlorobenzene followed by reduction and subsequent substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-[(ethylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, which is a common step in its synthesis.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Chloro-2-[(ethylsulfanyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(ethylsulfanyl)methyl]aniline involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile, attacking electrophilic species. This reaction mechanism is facilitated by the electron-donating and electron-withdrawing substituents on the benzene ring, which influence the reactivity and orientation of the substitution .
Comparison with Similar Compounds
4-Chloro-2-nitroaniline: Shares the chloro and nitro substituents but lacks the ethylsulfanyl group.
4-Chloro-2-methylaniline: Similar structure but with a methyl group instead of an ethylsulfanyl group.
4-Chloro-2-aminothiophenol: Contains a thiol group instead of an ethylsulfanyl group.
Uniqueness: 4-Chloro-2-[(ethylsulfanyl)methyl]aniline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
62173-22-2 |
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Molecular Formula |
C9H12ClNS |
Molecular Weight |
201.72 g/mol |
IUPAC Name |
4-chloro-2-(ethylsulfanylmethyl)aniline |
InChI |
InChI=1S/C9H12ClNS/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5H,2,6,11H2,1H3 |
InChI Key |
OPWFJECUCNFUOT-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
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